molecular formula C15H5F5O2 B7469192 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one

2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one

Cat. No. B7469192
M. Wt: 312.19 g/mol
InChI Key: WMFDCMTYCGPZOP-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of chromone, which is a naturally occurring compound found in plants.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to inhibit the growth of various cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for various applications. However, one of the limitations of using 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is its limited solubility in water, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for the study of 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one. One area of interest is the development of new materials such as polymers and liquid crystals based on this compound. Another area of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one involves the reaction of 2-hydroxyacetophenone with pentafluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained as a yellow solid and can be purified by recrystallization.

Scientific Research Applications

2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, it has been studied for its potential use in the development of new materials such as polymers and liquid crystals.

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5F5O2/c16-11-10(12(17)14(19)15(20)13(11)18)9-5-7(21)6-3-1-2-4-8(6)22-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFDCMTYCGPZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one

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